2-Methylpropanol - d2
Description
Properties
CAS No. |
1335436-16-2 |
|---|---|
Molecular Formula |
C4H8D2O |
Molecular Weight |
76.13 |
Purity |
95% min. |
Synonyms |
2-Methylpropanol - d2 |
Origin of Product |
United States |
Synthetic Strategies for 2 Methylpropanol D2 and Other Deuterated Isobutanol Isotopologues
Regioselective Deuteration Methods for Alcohol Derivatives
Regioselective deuteration involves the specific placement of deuterium (B1214612) at a particular position within a molecule. For alcohols like isobutanol, this selectivity is crucial for targeted studies. A significant advancement in this area is the use of earth-abundant first-row transition metal pincer catalysts. rsc.orgresearchgate.net These methods offer a convenient and cost-effective route to deuterated alcohols.
Homogeneous manganese (Mn) and iron (Fe) pincer complexes have been shown to effectively catalyze the regioselective deuteration of primary alcohols using deuterium oxide (D₂O) as both the deuterium source and the solvent. rsc.org The choice of metal dictates the position of deuteration. Iron-based catalysts tend to direct deuterium incorporation exclusively at the α-position of primary alcohols, while manganese-based catalysts can achieve deuteration at both the α and β positions. rsc.orgresearchgate.net This catalytic system is notable for its efficiency and for operating under environmentally benign conditions. rsc.org
Modern techniques have also focused on achieving high degrees of control over the specific placement of deuterium. Site-specific deuteration methodologies now allow for the controlled introduction of one, two, or three deuterium atoms at designated molecular positions, providing chemists with a powerful toolkit for creating a complete set of deuterated analogs for in-depth mechanistic investigations.
| Catalyst System | Deuterium Source | Selectivity for Primary Alcohols | Reference |
| Iron (Fe) Pincer Complex | D₂O | Exclusive α-position deuteration | rsc.org, researchgate.net |
| Manganese (Mn) Pincer Complex | D₂O | α and β-position deuteration | rsc.org, researchgate.net |
| Iridium(III)-bipyridonate Complex | D₂O | Selective α-position deuteration |
Isotopic Exchange Reactions in the Synthesis of 2-Methylpropanol-d2
Isotopic exchange reactions, particularly hydrogen-deuterium exchange (H/D exchange), represent a direct and atom-economical approach for synthesizing deuterated compounds. acs.orgrsc.org These reactions involve the substitution of a hydrogen atom with a deuterium atom from a deuterium source, often catalyzed by a metal. mdpi.com
The H/D exchange process is fundamental to many deuteration strategies and can be applied at late stages of a synthetic sequence. acs.org For alcohols, metal-catalyzed H/D exchange often uses D₂O as the deuterium source. mdpi.comrsc.org The efficiency and regioselectivity of these reactions can be challenging to control, though significant progress has been made. acs.orgresearchgate.net For instance, the choice of catalyst and reaction conditions can influence which C-H bonds are activated for exchange. rsc.org
While many metal-catalyzed H/D exchange reactions for alcohols have historically suffered from low deuterium incorporation or poor regioselectivity, newer systems have overcome these limitations. researchgate.net Ruthenium-on-carbon (Ru/C) has been used in D₂O under a hydrogen atmosphere to achieve deuteration. researchgate.net The development of such catalytic systems is crucial as it provides a more time-efficient alternative to multi-step synthetic routes that rely on pre-labeled starting materials. researchgate.net The possibility of calculating equilibrium constants for these exchange reactions from spectroscopic data, a concept first explored by Urey and Rittenberg, provides a theoretical foundation for understanding and predicting the outcomes of these processes. caltech.edu
Multi-Step Synthetic Pathways Incorporating Deuterium Sources
Multi-step synthesis provides a reliable, albeit more labor-intensive, method for producing specifically labeled isotopologues like 2-Methylpropanol-d2. These pathways often involve the reduction of a suitable carbonyl precursor with a deuterated reducing agent.
A classic and effective strategy is the reductive deuteration of carboxylic acids or their derivatives. researchgate.net The use of powerful deuterated reducing agents is a cornerstone of this approach. For example, lithium aluminum deuteride (B1239839) (LiAlD₄) is a highly effective reagent for the reduction of carbonyl compounds to their corresponding deuterated alcohols. Similarly, sodium borodeuteride (NaBD₄) can be used to install a deuterium atom by reducing an aldehyde. researchgate.net The resulting monodeuterated alcohol can then be re-oxidized, allowing for further synthetic manipulation or the introduction of additional deuterium atoms. researchgate.net
An example of a multi-step pathway could involve:
Oxidation of 2-methylpropanol to 2-methylpropanal.
Reduction of 2-methylpropanal with a deuterated reducing agent like NaBD₄ to yield 2-methylpropan-1-ol-1-d1.
To obtain 2-Methylpropanol-d2, a precursor like 2-methylpropanal-2-d1 could be reduced with NaBD₄.
These de novo syntheses offer precise control over the location of the deuterium label, which is essential when H/D exchange methods lack the required selectivity. nih.gov
| Precursor Type | Deuterated Reagent | Product Type | Reference |
| Acyl Chlorides | SmI₂ and D₂O | α,α-dideuterio alcohols | researchgate.net |
| Aldehydes | NaBD₄ | Monodeuterated alcohols | researchgate.net |
| Carbonyl Compounds | LiAlD₄ | Deuterated alcohols | |
| Grignard Reagents | D₂O | Deuterated alkanes | upertis.ac.id |
Catalytic Deuteration Approaches for Alcohol Functionalization
Catalytic methods are at the forefront of modern deuteration chemistry, offering efficient and selective pathways that often avoid the use of stoichiometric reagents and harsh conditions. marquette.edu Catalytic transfer deuteration, in particular, has emerged as a powerful technique that obviates the need for high-pressure D₂ gas setups. marquette.edu
Various transition metals, including iridium, ruthenium, rhodium, palladium, and cobalt, have been employed to catalyze the deuteration of alcohols and other functional groups. marquette.edumdpi.com
Iridium Catalysts : Iridium complexes, such as those with triazolylidene or pyrazole-substituted ligands, have been used for transfer deuteration using 2-propanol-d8 (B1362042) as the deuterium source. marquette.edu An Iridium(III)-bipyridonate complex can catalyze the H/D exchange at the α-position of alcohols using D₂O under neutral or basic conditions.
Ruthenium Catalysts : Heterogeneous catalysts like Ru/C can facilitate H/D exchange with D₂O. researchgate.net Homogeneous ruthenium catalysts have also been developed, although they sometimes require the presence of a strong base. researchgate.net
Iron and Manganese Catalysts : As mentioned previously, earth-abundant iron and manganese pincer complexes are effective for the regioselective deuteration of primary alcohols with D₂O. rsc.org
Copper Catalysts : Copper-catalyzed transfer hydrodeuteration has been developed for the precise deuteration of aryl alkanes at the benzylic position, demonstrating high isotopic purity. nih.gov
These catalytic approaches often proceed via an auto-transfer hydrogenative (ATH) mechanism, where the alcohol is first dehydrogenated to a carbonyl intermediate, followed by an isotopic exchange step and subsequent re-reduction to the deuterated alcohol. mdpi.com
Radiosynthesis of Carbon-11 (B1219553) Labeled Isobutanol Analogs for Tracer Development (e.g., 2-methyl-1-[(11)C]propanol)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with short-lived positron-emitting isotopes like carbon-11 (¹¹C, t½ = 20.4 min). mdpi.com The synthesis of ¹¹C-labeled analogs of isobutanol, such as 2-methyl-1-[¹¹C]propanol, is crucial for developing new PET tracers to study biological processes in vivo. researchgate.netacs.org
The production of ¹¹C typically occurs in a cyclotron, yielding primary precursors like [¹¹C]CO₂ and [¹¹C]CH₄. mdpi.com These simple building blocks are then rapidly converted into more complex radiolabeled molecules.
Using [¹¹C]CO₂ : A common route to [¹¹C]alcohols involves the reaction of [¹¹C]CO₂ with a Grignard reagent (like 1-propylmagnesium bromide for [1-¹¹C]butanol), followed by reduction with an agent like lithium aluminum hydride (LAH). acs.org
Using [¹¹C]CO : Alternatively, the carbonylation of an organoborane with [¹¹C]CO, followed by oxidation, can produce the desired [¹¹C]alcohol. acs.org
These radiosyntheses are challenging due to the short half-life of ¹¹C, requiring automated, rapid, and high-yield procedures. mdpi.comacs.org For example, the synthesis of 2-methyl-1-[¹¹C]propanol has been achieved and used as a proof-of-concept for creating ¹¹C-labeled synthons for PET tracer development. researchgate.net The resulting tracers can be used to study phenomena like brain permeability of short-chain alcohols. acs.org
| ¹¹C Precursor | Reagents | Product Example | Reference |
| [¹¹C]CO₂ | 1-Propylmagnesium bromide, then LiAlH₄ | [1-¹¹C]Butanol | acs.org |
| [¹¹C]CO | B-n-propyl-9-borabicyclo[4.4.1]nonane, then oxidation | [1-¹¹C]Butanol | acs.org |
| [¹¹C]CO₂ | LiAlH₄, then hydrolysis | [¹¹C]Methanol | acs.org |
Spectroscopic Characterization in Advanced Mechanistic and Structural Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems
NMR spectroscopy is a powerful technique for elucidating the structural and dynamic properties of molecules. In the context of deuterium-labeled compounds like 2-Methylpropanol-d2, specific NMR methods offer unparalleled insights.
Application of ¹³C-NMR for Isotopic Distribution Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy is instrumental in analyzing the distribution of deuterium (B1214612) isotopes within a molecule. The presence of a deuterium atom on a carbon atom causes a characteristic upfield shift in the ¹³C chemical shift, known as an isotope shift. organicchemistrydata.org This phenomenon allows for the differentiation of deuterated and non-deuterated carbon environments. savemyexams.com
In the case of 2-Methylpropanol-d2, the ¹³C-NMR spectrum would exhibit distinct signals for the carbon atoms bearing deuterium compared to their protonated counterparts. The integration of these signals can provide a quantitative measure of deuterium incorporation at specific sites. Furthermore, the analysis of ¹³C-¹H and ¹³C-²H coupling constants can offer additional structural information. The magnitude of the one-bond carbon-deuterium coupling constant (¹J_C-D) is approximately 1/6.5 of the corresponding one-bond carbon-proton coupling constant (¹J_C-H), a direct consequence of the smaller gyromagnetic ratio of deuterium.
Table 1: Illustrative ¹³C-NMR Data for 2-Methylpropanol and its Deuterated Isotopologues
| Carbon Position | 2-Methylpropanol (δ ppm) | 2-Methylpropanol-d2 (Illustrative δ ppm) | Isotope Shift (Δδ ppm) |
|---|---|---|---|
| C1 (-CH₂OH) | ~69 | Shifted upfield | ~0.3-0.5 |
| C2 (-CH) | ~30 | Unchanged (if not deuterated) | 0 |
| C3 (CH₃) | ~19 | Unchanged (if not deuterated) | 0 |
Note: The exact chemical shifts and isotope shifts can vary depending on the solvent and experimental conditions. This table is for illustrative purposes.
Two-Dimensional (2D) NMR Techniques for Elucidating Deuterium Incorporation and Conformational Studies
Two-dimensional (2D) NMR spectroscopy provides a more detailed picture of molecular structure and connectivity. uobasrah.edu.iq Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable for studying deuterated compounds.
An HSQC experiment correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. In a ¹H-¹³C HSQC spectrum of partially deuterated 2-methylpropanol, the absence of a cross-peak at a specific carbon chemical shift would confirm the substitution of protons with deuterium at that position. Conversely, a ¹H-²H correlation experiment could directly show the connectivity between protons and deuterons.
Deuterium NMR (²H NMR) for Site-Specific Labeling Verification
Deuterium NMR (²H NMR) spectroscopy is a direct and unambiguous method for verifying the site-specific incorporation of deuterium. sigmaaldrich.com Since only deuterium nuclei are observed, the resulting spectrum is often simple and clean, free from the complexities of proton signals. sigmaaldrich.com The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR, allowing for straightforward assignment of signals based on the known proton spectrum. huji.ac.il
For 2-Methylpropanol-d2, the ²H NMR spectrum would show a signal corresponding to the chemical environment of the deuterium atoms. The integration of this signal provides a quantitative measure of the deuterium enrichment at that specific position. sigmaaldrich.com A key advantage of ²H NMR is its ability to be performed in non-deuterated solvents, which can be beneficial in certain experimental setups. sigmaaldrich.com Although deuterium signals are typically broader than proton signals, this technique is highly effective for confirming the success and specificity of deuteration reactions. huji.ac.il
Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and isotopic composition of a compound. For deuterated molecules like 2-Methylpropanol-d2, MS provides crucial information on isotopic purity and offers insights into fragmentation mechanisms.
High-Resolution Mass Spectrometry for Precise Deuterium Content Determination
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation of ions with the same nominal mass but different elemental compositions. researchgate.net This capability is vital for determining the precise deuterium content in a labeled molecule. researchgate.netwhiterose.ac.uk
In the analysis of 2-Methylpropanol-d2, HRMS can distinguish between the molecular ion containing two deuterium atoms and any residual molecules containing one or zero deuterium atoms. By analyzing the isotopic distribution of the molecular ion peak, the isotopic purity of the sample can be accurately calculated. researchgate.net This is particularly important for quantitative studies where a precise knowledge of the extent of deuteration is required.
Table 2: Theoretical High-Resolution Mass Data for Isotopologues of 2-Methylpropanol
| Isotopologue | Molecular Formula | Exact Mass (Da) |
|---|---|---|
| 2-Methylpropanol | C₄H₁₀O | 74.0732 |
| 2-Methylpropanol-d1 | C₄H₉DO | 75.0795 |
| 2-Methylpropanol-d2 | C₄H₈D₂O | 76.0857 |
Note: These values are calculated based on the most abundant isotopes of carbon and oxygen.
Fragmentation Patterns and Secondary Isotope Effects in Mass Spectrometry
The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule's structure. In alcohols, fragmentation often involves the cleavage of bonds adjacent to the oxygen atom. vaia.comlibretexts.org The presence of deuterium in 2-Methylpropanol-d2 can influence these fragmentation pathways due to isotope effects. vaia.com
A primary kinetic isotope effect occurs when a bond to the isotope is broken in the rate-determining step of a fragmentation process. nih.govnih.gov Since a carbon-deuterium (C-D) bond is stronger than a carbon-proton (C-H) bond, the cleavage of a C-H bond is generally favored over a C-D bond. vaia.com This can lead to differences in the relative abundances of fragment ions compared to the non-deuterated analogue.
Secondary isotope effects are also observed when the isotopic substitution is not at the site of bond cleavage but can still influence the reaction rate. nih.gov These effects can alter the stability of intermediate ions and transition states, further modifying the fragmentation pattern. For instance, in the mass spectrum of a deuterated alcohol, the loss of a water molecule (H₂O) is often observed, with a preference for losing a proton rather than a deuteron. vaia.com The analysis of these fragmentation patterns can provide valuable information about the location of the deuterium label and the mechanisms of ion decomposition. scielo.br
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Deuterated Systems
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of molecules. whiterose.ac.ukcas.cz While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that alter the polarizability of the molecule. whiterose.ac.uk In the context of advanced mechanistic and structural research, the selective deuteration of a molecule, such as in 2-Methylpropanol-d2, provides a precise tool for vibrational analysis. The substitution of a hydrogen atom with its heavier isotope, deuterium, induces predictable shifts in vibrational frequencies, aiding in the definitive assignment of complex spectral bands. acs.orglibretexts.org
The replacement of hydrogen with deuterium significantly increases the reduced mass of the vibrating functional group, leading to a noticeable decrease in the vibrational frequency. libretexts.org This isotopic shift is most pronounced for modes directly involving the substituted atom, such as the O-H stretching and bending vibrations. According to the simple harmonic oscillator model, the frequency shift is inversely proportional to the square root of the reduced mass. For an O-D bond compared to an O-H bond, this results in a theoretical frequency ratio (ν_OH / ν_OD) of approximately 1.37. libretexts.org Similar, though typically smaller, shifts are observed for C-H bonds upon deuteration. nih.gov These predictable changes allow for the unambiguous assignment of vibrational modes that might otherwise be ambiguous in a congested spectrum. nih.govustc.edu.cn
Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and analyzing vibrational spectra. researchgate.netugent.be By calculating the harmonic vibrational frequencies and their corresponding IR and Raman intensities for both the parent molecule and its deuterated isotopologues, researchers can simulate the spectra with a high degree of accuracy. mdpi.comresearchgate.net These theoretical calculations support experimental findings and allow for a detailed assignment of each vibrational mode, including stretching, bending, rocking, and torsional motions. acs.orgresearchgate.net
Detailed Research Findings
Research on the vibrational spectra of small alcohols like ethanol (B145695), propanol, and butanol provides a solid foundation for understanding the spectra of 2-Methylpropanol and its deuterated forms. researchgate.netresearchgate.net Studies combining experimental spectroscopy with anharmonic quantum mechanical calculations have successfully reproduced and explained the complex spectral features arising from isotopic substitution. mdpi.com For instance, in studies of deuterated ethanol, significant and predictable shifts were observed not only for the O-D stretch but also for various combination and overtone bands in the near-infrared (NIR) region. mdpi.com
For 2-methyl-1-propanol, the parent compound, a broad O-H stretching band is typically observed in the IR spectrum around 3300-3400 cm⁻¹, characteristic of hydrogen-bonded alcohols. researchgate.net The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups appear in the 2800-3000 cm⁻¹ region. nih.gov Other characteristic bands include C-O stretching, O-H bending, and various CH₃/CH₂ deformation modes in the fingerprint region (below 1500 cm⁻¹).
Upon deuteration to form 2-Methylpropanol-d2 (assuming deuteration at the hydroxyl group and the tertiary C-H group, (CH₃)₂CDCH₂OD), significant changes are expected in the IR and Raman spectra:
O-D Stretch: The most prominent change is the appearance of a new, sharp O-D stretching band around 2400-2500 cm⁻¹. This is a significant downshift from the broad O-H stretch of the parent molecule.
C-D Stretch: A C-D stretching vibration is expected to appear around 2100-2200 cm⁻¹, a region typically free of other fundamental vibrations, making it an excellent spectroscopic marker.
Bending Modes: The O-H in-plane bending vibration, usually found around 1400-1450 cm⁻¹, will shift to a lower frequency for the O-D bend, appearing near 1000-1100 cm⁻¹. Similarly, the C-H bending mode will be replaced by a lower frequency C-D bending mode.
These isotopic shifts are crucial for elucidating reaction mechanisms, studying intermolecular interactions (like hydrogen bonding), and understanding conformational dynamics. ustc.edu.cnacs.org
Data Tables
The following tables summarize the assigned vibrational frequencies for 2-Methyl-1-propanol and the predicted frequencies for 2-Methylpropanol-d2 based on established isotopic shift principles and computational studies on similar alcohols. nih.govustc.edu.cnmdpi.comresearchgate.net
Table 1: Key Infrared (IR) Vibrational Frequencies and Assignments
| Vibrational Mode | 2-Methyl-1-propanol (cm⁻¹) | 2-Methylpropanol-d2 (Predicted, cm⁻¹) | Description |
| ν(O-H) / ν(O-D) stretch | ~3350 (broad) | ~2480 (sharp) | Stretching of the hydroxyl/deuteroxyl group. |
| νas(C-H) stretch (CH₃) | ~2960 | ~2960 | Asymmetric stretching of the methyl groups. |
| νs(C-H) stretch (CH₃) | ~2875 | ~2875 | Symmetric stretching of the methyl groups. |
| ν(C-H) stretch (CH) | ~2850 | - | Stretching of the tertiary C-H bond. |
| ν(C-D) stretch (CD) | - | ~2150 | Stretching of the tertiary C-D bond. |
| δ(O-H) / δ(O-D) bend | ~1430 | ~1050 | In-plane bending of the hydroxyl/deuteroxyl group. |
| δas(C-H) bend (CH₃) | ~1470 | ~1470 | Asymmetric bending (scissoring) of methyl groups. |
| δs(C-H) bend (CH₃) | ~1380 | ~1380 | Symmetric bending (umbrella) of methyl groups. |
| ν(C-O) stretch | ~1040 | ~1020 | Stretching of the carbon-oxygen bond. |
Table 2: Key Raman Vibrational Frequencies and Assignments
| Vibrational Mode | 2-Methyl-1-propanol (cm⁻¹) | 2-Methylpropanol-d2 (Predicted, cm⁻¹) | Description |
| νas(C-H) stretch (CH₃) | ~2960 | ~2960 | Asymmetric stretching of the methyl groups. |
| νs(C-H) stretch (CH₃) | ~2875 | ~2875 | Symmetric stretching of the methyl groups. |
| ν(C-H) stretch (CH) | ~2850 | - | Stretching of the tertiary C-H bond. |
| ν(C-D) stretch (CD) | - | ~2155 | Stretching of the tertiary C-D bond. |
| δas(C-H) bend (CH₃) | ~1465 | ~1465 | Asymmetric bending of methyl groups. |
| δs(C-H) bend (CH₃) | ~1375 | ~1375 | Symmetric bending of methyl groups. |
| ν(C-O) stretch | ~1045 | ~1025 | Stretching of the carbon-oxygen bond. |
| Skeletal Vibrations | ~820 | ~800 | C-C-C skeletal bending modes. |
Kinetic Isotope Effects Kie and Reaction Mechanism Elucidation
Primary and Secondary Deuterium (B1214612) Isotope Effects in Organic Reactions
Kinetic isotope effects are broadly categorized as primary or secondary.
Primary Kinetic Isotope Effects (PKIE) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. epfl.ch Because the C-D bond has a lower zero-point vibrational energy than a C-H bond, more energy is required to break it, leading to a slower reaction rate for the deuterated compound. princeton.edu Consequently, kH/kD values for primary effects are typically greater than 1, often in the range of 6-8 at room temperature for C-H bond cleavage. libretexts.org
Secondary Kinetic Isotope Effects (SKIE) arise when the isotopically substituted bond is not directly involved in the bond-breaking or -forming events of the rate-determining step. princeton.edu These effects are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org They are often associated with changes in the hybridization state of the carbon atom to which the deuterium is attached. princeton.edu
α-Secondary KIEs: Occur when the isotope is on the carbon atom undergoing a change in hybridization. For example, in SN1 solvolysis reactions where an sp3-hybridized carbon becomes sp2-hybridized in the carbocation intermediate, a normal KIE (kH/kD ≈ 1.1-1.2) is often observed. wikipedia.org
β-Secondary KIEs: Are observed when the isotope is on a carbon adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond helps to stabilize a developing positive charge in the transition state.
Unimolecular Decomposition Pathways of 2-Methylpropane Radical Cations and Related Systems
The study of gas-phase ion chemistry, particularly through mass spectrometry, provides a clear window into fundamental reaction pathways. The 2-methylpropane (isobutane) radical cation is a classic system for investigating unimolecular decomposition. One of its major fragmentation pathways involves the loss of methane (B114726). acs.org
Investigations using specifically deuterated precursors, such as 2-methylpropane-2-d1 and 2-methylpropane-d9, have been crucial in unraveling the mechanism of this decomposition. acs.orgrsc.org Studies on the metastable 2-methylpropane ion revealed a very large intramolecular secondary hydrogen isotope effect, exceeding a factor of 20, for the loss of methane. acs.org This surprisingly large secondary effect, which dominates over the primary isotope effect for the hydrogen transfer, rules out a simple concerted 1,2-elimination. Instead, it strongly suggests the involvement of a nonclassical, three-center bond transition state, analogous to those seen in superacid chemistry. acs.org The hydrogen on the tertiary carbon is not directly involved in the methane loss; the methane is formed from one of the methyl groups and a hydrogen atom from one of the other methyl groups. acs.org
Table 1: Isotope Effects in the Loss of Methane from Metastable 2-Methylpropane Ions
| Precursor Ion | Neutral Lost | Relative Intensity (Observed) | Inferred Mechanism |
| (CH₃)₃CD⁺ | CH₄ | ~1 | H transfer from a methyl group |
| (CD₃)₃CH⁺ | CD₃H | High | D transfer from a methyl group |
| (CD₃)₃CH⁺ | CH₃D | Low | H transfer from the tertiary carbon (minor pathway) |
This table is a simplified representation based on findings that show a strong preference for hydrogen/deuterium transfer from the methyl groups in the decomposition of the 2-methylpropane radical cation. acs.org
Deuterium Exchange Kinetics in Alcohol-Solvent and Alcohol-Thiol Systems
The hydroxyl proton of an alcohol can readily exchange with other labile protons or deuterons in the surrounding medium, such as those in water, other alcohols, or thiols. reddit.comwikipedia.org This hydrogen-deuterium (H/D) exchange is a fundamental process that can be monitored by techniques like NMR spectroscopy to understand intermolecular interactions and reaction kinetics. wikipedia.orgacdlabs.com
The rate of exchange depends on several factors, including the acidity of the exchanging protons, the solvent, and the presence of catalysts. reddit.comwikipedia.org While C-H bonds are generally non-exchangeable under normal conditions, O-H protons are labile. reddit.com Thiol (S-H) protons are generally more acidic than alcohol (O-H) protons and also undergo rapid exchange. reddit.com
Kinetic studies on the bimolecular deuterium exchange between 2-methylpropane-2-thiol and propane-2-thiol in various aprotic solvents have shown that the rate constants and activation parameters are highly dependent on the solvent's ability to form hydrogen bonds. rsc.org The exchange is thought to proceed through a cyclic dimer intermediate involving two hydrogen bonds. rsc.org Similar principles apply to the exchange between 2-methylpropanol-d2 and other protic species. The rate of this exchange provides information about the dynamics of hydrogen bonding networks in solution. nih.govacib.at
Isotopic Perturbation of Equilibrium Studies
The technique of isotopic perturbation of equilibrium (IPE) is a powerful NMR method used to distinguish between a single, symmetric species and a set of rapidly equilibrating, non-symmetric species. researchgate.net By introducing an isotope like deuterium, the equilibrium constant of a degenerate rearrangement can be slightly altered (K ≠ 1), leading to observable changes in the NMR spectrum, such as the splitting of a previously averaged signal.
This method has been extensively applied to the study of carbocation rearrangements. researchgate.netacs.org For instance, in rapidly equilibrating systems of tertiary acyclic carbocations undergoing hydride shifts, deuterium labeling can help to measure the equilibrium isotope effect (EIE). acs.org While direct studies on a carbocation derived from 2-methylpropanol using this specific technique are less common, the principles are broadly applicable. For example, if a deuterated carbocation were to undergo a degenerate rearrangement, the position of the deuterium would slightly favor one structure over the other due to differences in vibrational zero-point energies, allowing for the characterization of the equilibrating system. nih.gov
Investigation of Gas-Phase Reaction Mechanisms Utilizing Deuterated Alcohols (e.g., OH radical reactions)
The gas-phase reactions of alcohols are of significant interest, particularly in the context of atmospheric chemistry. copernicus.org The hydroxyl radical (•OH) is a key oxidant in the troposphere, and its reactions with volatile organic compounds, including alcohols, are a primary degradation pathway. rsc.orgresearchgate.net
Kinetic studies of the reaction between •OH radicals and 2-methylpropanol have been performed to determine reaction rates and their temperature dependence. rsc.orgresearchgate.net The reaction proceeds primarily through hydrogen abstraction by the •OH radical from the alcohol. whiterose.ac.uk 2-Methylpropanol has several types of C-H bonds from which abstraction can occur (primary C-H in the methyl groups, tertiary C-H, and the C-H on the carbinol carbon), in addition to the O-H bond.
Table 2: Representative Rate Constants for the Gas-Phase Reaction of OH Radicals with Alcohols
| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Technique |
| 2-Methyl-1-propanol | (9.14 ± 1.37) x 10⁻¹² | Relative Rate |
| 2-Methyl-1-propanol | (9.2 ± 1.2) x 10⁻¹² | Pulsed Photolysis |
| Ethanol (B145695) | 3.2 x 10⁻¹² | Pulsed Laval Nozzle |
| Propan-2-ol | 5.3 x 10⁻¹² | Pulsed Laval Nozzle |
Data compiled from various kinetic studies. rsc.orgwhiterose.ac.uk The use of deuterated species in these studies helps to validate theoretical models of reaction mechanisms. cdnsciencepub.com
Solvent Isotope Effects in Reaction Kinetics and Solvation Dynamics
Replacing a protic solvent like H₂O or an alcohol (ROH) with its deuterated counterpart (D₂O or ROD) can change reaction rates, a phenomenon known as the solvent isotope effect (SIE). libretexts.orgnih.gov These effects can provide valuable information about the reaction mechanism, especially the role of the solvent and proton transfers in the transition state. nih.gov
When 2-methylpropanol-d2 is used as a solvent, it can influence reactions in several ways:
As a Reactant: If the solvent participates directly in the reaction as a proton (deuteron) donor or acceptor in the rate-determining step, a primary KIE will be observed. libretexts.org
As a Medium: The change from a protiated to a deuterated solvent alters the hydrogen-bonding network of the solution. acs.org Deuterium bonds are generally considered stronger than hydrogen bonds. This can lead to differential solvation of the reactants and the transition state, resulting in a secondary KIE. libretexts.org
Studies on solvation dynamics using deuterated methanols (CH₃OD, CD₃OH, etc.) have shown that deuteration slows down the dynamics. acs.orgcolumbia.edu The isotope effect from the O-H/O-D group is primarily explained by the difference in hydrogen bonding strength, while the effect from the C-H/C-D group is related to inertial effects (frictional constant). acs.org Similar effects would be expected for 2-methylpropanol-d2, where its use as a solvent would lead to slower solvation dynamics compared to its non-deuterated form, influencing the rates of reactions sensitive to solvent reorganization.
Advanced Research Applications of 2 Methylpropanol D2 As an Isotopic Tracer and Standard
Isotopic Tracing in Biochemical and Enzymatic Pathways (Non-Clinical)
In the realm of biochemistry, deuterated compounds like 2-Methylpropanol-d2 are instrumental in deciphering metabolic pathways and understanding the intricate mechanisms of enzyme-catalyzed reactions. The increased mass of deuterium (B1214612) compared to protium (B1232500) (¹H) allows for its detection and quantification by mass spectrometry and provides a means to probe reaction kinetics.
Elucidation of Metabolic Transformations in Microbial Systems
The microbial production of isobutanol as a next-generation biofuel has garnered significant research interest. Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, are often utilized for this purpose, leveraging native amino acid biosynthetic pathways. In these systems, glucose is metabolized to pyruvate, which is then converted through a series of enzymatic steps to 2-ketoisovalerate, a key intermediate in the valine biosynthesis pathway. This intermediate is subsequently decarboxylated to isobutyraldehyde (B47883) and finally reduced to isobutanol.
Studies of Enzymatic Reaction Specificity and Mechanism
Deuterium labeling is a cornerstone of mechanistic enzymology, primarily through the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. For reactions involving the cleavage of a carbon-hydrogen (C-H) bond, substituting hydrogen with deuterium (C-D) can significantly slow the reaction rate if this bond-breaking step is rate-limiting.
The final step in isobutanol biosynthesis is the reduction of isobutyraldehyde, a reaction often catalyzed by alcohol dehydrogenases (ADHs). By using 2-Methylpropanol-d2 (specifically, with deuterium at the C1 position) as a substrate for the reverse reaction (oxidation to isobutyraldehyde), researchers can measure the KIE. A significant primary KIE (kH/kD > 1) would provide strong evidence that the C-H bond cleavage at the carbinol carbon is a rate-determining step in the catalytic mechanism of that specific ADH.
Furthermore, solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, can reveal the role of proton transfers in the catalytic mechanism. Studies on yeast alcohol dehydrogenase, for instance, have utilized solvent isotope effects to probe whether proton transfer is coupled with the hydride transfer step. The use of 2-Methylpropanol-d2 in conjunction with solvent isotope studies can help to dissect complex enzyme mechanisms, providing detailed insights into the transition state of the reaction and the roles of active site amino acid residues.
Application in Environmental Fate Studies (Non-Physical Property Focus)
Understanding the environmental journey and ultimate fate of chemicals is crucial for assessing their ecological impact. 2-Methylpropanol-d2 can be used as a tracer to study the degradation and transport of isobutanol, a compound of interest due to its use as a biofuel, in various environmental compartments.
Atmospheric Degradation Mechanism Elucidation of Isobutanol Analogs
Alcohols are released into the atmosphere from both biogenic and anthropogenic sources and are primarily removed by reaction with hydroxyl (•OH) radicals during the day. The atmospheric oxidation of isobutanol, like other alcohols, proceeds via H-atom abstraction. This can occur either at a C-H bond or, in principle, at the O-H bond.
Isotopic labeling is a definitive method to determine the site of abstraction. Studies on the atmospheric chemistry of simpler alcohols like methanol (B129727) and tert-butanol (B103910) have used deuterated analogs to confirm that the reaction with •OH radicals involves abstraction from C-H bonds, with abstraction from the O-H bond being negligible. By analogy, studying the reaction of •OH radicals with 2-Methylpropanol-d2 (with deuterium specifically at the C-H positions) and comparing the reaction rates and products with unlabeled isobutanol would elucidate the primary degradation pathways. A slower reaction rate for the deuterated compound would confirm that C-H abstraction is the dominant initial step. Analysis of the reaction products using techniques like mass spectrometry would reveal the subsequent steps in the atmospheric degradation cascade.
Tracing of Organic Compounds in Environmental Matrices
Isobutanol, as a component of next-generation biofuels, has the potential to enter soil and groundwater systems through spills or leaking storage tanks. Monitoring the fate and transport of such contaminants is essential for environmental risk assessment and remediation. 2-Methylpropanol-d2 can be used as a tracer in laboratory or field studies to simulate and track the movement of isobutanol in these environmental matrices.
In column or microcosm studies designed to simulate subsurface environments, a known amount of 2-Methylpropanol-d2 can be introduced along with other biofuel components. By periodically sampling the soil, water, and even the gas phase, and analyzing for the deuterated tracer via GC-MS, researchers can map its transport, sorption to soil particles, and biodegradation over time. This approach helps in developing and validating predictive models for contaminant plume migration and natural attenuation, providing valuable data for managing potential biofuel contamination sites.
Quantitative Analytical Methodologies in Research Using Deuterated Internal Standards
In analytical chemistry, particularly in methods involving mass spectrometry, stable isotope-labeled compounds are the gold standard for use as internal standards. 2-Methylpropanol-d2 is an ideal internal standard for the accurate quantification of isobutanol in complex sample matrices such as biological fluids, beverages, and environmental samples.
The principle of isotope dilution mass spectrometry (IDMS) relies on adding a known amount of the isotopically labeled standard (e.g., 2-Methylpropanol-d2) to the sample before any processing or extraction steps. Because the deuterated standard is chemically almost identical to the analyte (isobutanol), it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. The mass spectrometer can distinguish between the analyte and the internal standard based on their mass difference. By measuring the ratio of the signal from the native analyte to that of the known amount of added standard, the concentration of the analyte in the original sample can be calculated with very high accuracy and precision, effectively correcting for matrix effects and procedural losses.
This approach is commonly used in headspace gas chromatography-mass spectrometry (HS-GC-MS) methods for the analysis of volatile organic compounds. The robustness and reliability of this technique are demonstrated in method validation studies, which assess parameters such as linearity, accuracy, precision, and limits of detection and quantification.
Below is an interactive table representing typical validation results for a hypothetical HS-GC-MS method for the quantification of isobutanol in an aqueous matrix using 2-Methylpropanol-d2 as an internal standard.
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | 0.9992 | ≥ 0.995 |
| Calibration Range | 1 - 200 mg/L | Defined by linear range |
| Limit of Detection (LOD) | 0.3 mg/L | Signal-to-Noise ≥ 3 |
| Lower Limit of Quantification (LLOQ) | 1.0 mg/L | Signal-to-Noise ≥ 10, Precision ≤ 20%, Accuracy 80-120% |
| Accuracy (Recovery %) at 5 mg/L | 98.5% | 85 - 115% |
| Accuracy (Recovery %) at 100 mg/L | 101.2% | 85 - 115% |
| Precision (RSD %) at 5 mg/L | 4.8% | ≤ 15% |
| Precision (RSD %) at 100 mg/L | 2.1% | ≤ 15% |
Development of GC-MS and LC-MS Methods for Isotopic Quantification
The precise quantification of isotopically labeled compounds is crucial for their effective use as internal standards and tracers. For 2-Methylpropanol-d2, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods can be developed to ensure high sensitivity and selectivity. The development of these methods involves meticulous optimization of chromatographic separation and mass spectrometric detection parameters.
In GC-MS, method development focuses on optimizing the temperature gradient of the oven to achieve efficient separation of 2-Methylpropanol-d2 from other volatile compounds in a sample matrix. srce.hr The use of a triple quadrupole mass spectrometer allows for operation in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. srce.hrresearchgate.net For 2-Methylpropanol-d2, this would involve selecting a characteristic precursor ion and an optimal collision energy to produce a stable, high-intensity product ion for quantification.
For LC-MS/MS, the "gold standard" for the detection of many small molecules, development involves optimizing the mobile phase composition and gradient to achieve chromatographic separation from matrix components. nih.gov The selection of an appropriate ionization source, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), is critical for achieving a stable and intense signal. nih.gov Derivatization techniques can also be employed to improve the detection response of compounds with low ionization efficiency. nih.gov Similar to GC-MS/MS, MRM is used to ensure accurate quantification. nih.gov Method validation for both techniques typically follows established guidelines, assessing parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ). srce.hrresearchgate.net
Table 1: Hypothetical Optimized Parameters for Isotopic Quantification of 2-Methylpropanol-d2
| Parameter | GC-MS/MS Method | LC-MS/MS Method |
|---|---|---|
| Chromatography | ||
| Column | Capillary column (e.g., DB-5ms) | Reversed-phase column (e.g., C18) |
| Injection Mode | Split/Splitless | Autosampler |
| Carrier Gas/Mobile Phase | Helium | Acetonitrile/Water with formic acid |
| Oven/Column Temp. | Temperature gradient (e.g., 50°C to 250°C) | Isocratic or gradient elution |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) | ESI or APCI (Positive Ion Mode) |
| Analyzer | Triple Quadrupole (QqQ) | Triple Quadrupole (QqQ) |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Selected based on EI fragmentation | Selected based on protonated molecule [M+H]⁺ |
| Product Ion (m/z) | Optimized via collision-induced dissociation | Optimized via collision-induced dissociation |
| Internal Standard | Corresponding unlabeled 2-Methylpropanol | Corresponding unlabeled 2-Methylpropanol |
Reduction of Matrix Effects through Stable Isotope Dilution Analysis (SIDA)
In quantitative analysis using GC-MS or LC-MS, the sample matrix—everything in the sample other than the analyte—can significantly interfere with the measurement. This "matrix effect" can cause unpredictable ion suppression or enhancement, leading to inaccurate quantification. nih.govchromatographyonline.com Stable Isotope Dilution Analysis (SIDA) is a powerful technique that uses isotopically labeled compounds like 2-Methylpropanol-d2 to compensate for these effects. chromatographyonline.com
The principle of SIDA is based on adding a known quantity of the stable isotope-labeled standard (e.g., 2-Methylpropanol-d2) to the sample before any preparation or analysis steps. nih.gov This labeled standard is chemically identical to the unlabeled analyte of interest. Therefore, during sample extraction, cleanup, and injection into the analytical instrument, both the analyte and the labeled standard experience the same physical and chemical processes, including any matrix-induced signal suppression or enhancement. canada.ca
Because the mass spectrometer can distinguish between the labeled and unlabeled compounds based on their mass difference, the quantification is based on the ratio of the analyte signal to the internal standard signal. researchgate.net Since both signals are affected proportionally by the matrix, their ratio remains constant and accurate, effectively canceling out the matrix effect. This approach is considered one of the most reliable methods for achieving accurate quantification in complex matrices. canada.caresearchgate.net
Tracer Studies in Material Science and Polymerization Research
Deuterium-labeled compounds are invaluable tools in material science and polymer research. sci-hub.seresearchgate.net The significant difference in the neutron scattering length between deuterium and protium (hydrogen-1) provides a unique contrast that allows researchers to "see" the structure and dynamics of polymers in ways that are inaccessible with other techniques like X-ray scattering. sci-hub.seacs.orgmdpi.com By selectively replacing hydrogen with deuterium in monomers or specific parts of a polymer chain, scientists can use neutron scattering to investigate polymer conformation, chain dynamics, and phase separation in blends and composites. sci-hub.senih.gov
Probing Polymer Formation Mechanisms with Deuterated Monomers
The use of deuterated monomers, such as a derivative of 2-Methylpropanol-d2, provides a powerful method for elucidating the mechanisms of polymerization. sci-hub.se By incorporating these labeled building blocks, researchers can track their journey from individual monomers to fully formed polymer chains. This allows for detailed investigation into reaction kinetics, monomer reactivity ratios in copolymerization, and the sequence distribution within the polymer backbone. nih.gov
For example, in a polymerization reaction, a deuterated monomer can be introduced at a specific time or concentration. Subsequent analysis of the resulting polymer using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry can reveal where and how the deuterated units were incorporated. researchgate.net This information is critical for understanding and controlling the polymerization process to create materials with specific, desired architectures. ethz.ch Furthermore, neutron scattering studies on polymers synthesized with deuterated monomers can reveal details about the chain growth and network formation processes in real-time. rsc.org
Understanding Polymer Structure-Property Relationships
The macroscopic properties of a polymer—such as its strength, elasticity, and thermal stability—are directly dictated by its molecular structure and dynamics. sci-hub.sedigitellinc.com Selective deuteration is a key technique for establishing these crucial structure-property relationships. sci-hub.se By labeling specific parts of a polymer, such as the backbone or the side chains, researchers can use Small-Angle Neutron Scattering (SANS) to precisely determine the conformation and spatial arrangement of those segments within the bulk material. nih.govdigitellinc.com
This approach has been used to study a wide range of phenomena, including:
Chain Conformation: Determining how polymer chains are coiled or extended in different environments.
Phase Separation: Visualizing the size and shape of domains in polymer blends and block copolymers. researchgate.net
Interface Analysis: Characterizing the region between different polymer layers or between a polymer and a substrate.
Dynamics: Observing the movement and relaxation of specific polymer segments, which is critical for understanding mechanical properties. nih.gov
By correlating these molecular-level insights with macroscopic property measurements, scientists can develop a comprehensive understanding of how to design and synthesize new polymers with tailored performance characteristics. digitellinc.com
Table 2: Application of Deuteration in Polymer Structure-Property Studies
| Research Question | Deuteration Strategy | Analytical Technique | Property Insight |
|---|---|---|---|
| How does side-chain length affect polymer stiffness? | Selectively deuterate the polymer backbone. | Small-Angle Neutron Scattering (SANS) | Reveals changes in backbone conformation and packing density. digitellinc.com |
| What is the morphology of a polymer blend? | Deuterate one component of the blend. | SANS | Provides contrast to visualize the size and distribution of phase-separated domains. researchgate.net |
| How do polymer chains behave at an interface? | Deuterate the polymer chains near the surface. | Neutron Reflectometry (NR) | Measures the density profile and conformation of chains at the interface. researchgate.net |
| What are the dynamics of different polymer segments? | Label either the backbone or specific side chains. | Quasi-Elastic Neutron Scattering (QENS) | Decouples the motion of different parts of the polymer to understand relaxation mechanisms. nih.gov |
Role of 2 Methylpropanol D2 in Advanced Organic Synthesis and Derivatization
Utilization as a Deuterium (B1214612) Source in Complex Molecule Synthesis
2-Methylpropanol-d2 is an effective deuterium donor in catalytic transfer deuteration reactions. This method provides a practical and selective alternative to using expensive and hazardous deuterium gas (D₂) or the often-complex handling of D₂O in certain organic media. study.com In these reactions, a catalyst, typically a transition metal complex, facilitates the transfer of deuterium atoms from the deuterated alcohol to an unsaturated substrate, such as an alkene or alkyne.
The general mechanism involves the catalyst abstracting a deuterium atom from the 2-Methylpropanol-d2, forming a metal-deuteride intermediate. This intermediate then delivers the deuterium to the target molecule. This approach is particularly advantageous for the synthesis of complex molecules where high selectivity is paramount. study.com The choice of deuterated alcohol can influence reaction efficiency and selectivity, with compounds like 2-propanol-d8 (B1362042) and ethanol-OD being commonly cited in the literature for similar transformations. study.com The principles governing these reactions are directly applicable to 2-Methylpropanol-d2.
Recent advancements have focused on visible-light-promoted deoxygenative deuteration of alcohols using D₂O as the primary source, which highlights a move towards milder and more sustainable methods where deuterated alcohol intermediates can play a role. tn-sanso.co.jp Catalytic systems, often involving iridium or ruthenium, are capable of activating the C-D bond in the alcohol for transfer. study.comnih.gov
Table 1: Examples of Catalytic Systems for Deuterium Transfer from Alcohols
| Catalyst Type | Deuterium Source Example | Substrate Class | Key Feature |
| Iridium(III)-bipyridonate | D₂O (forms deuterated alcohol in situ) | Primary & Secondary Alcohols | α-selective deuteration nih.govcolab.ws |
| Ruthenium-p-cymene complexes | D₂O | Alcohols | Regioselective deuteration at α and/or β positions quora.comyoutube.com |
| Copper-hydride with DTBM-SEGPHOS ligand | Ethanol-OD | Aryl Alkynes | High selectivity in transfer deuteration study.com |
| Iridium catalyst with pyrazole (B372694) ligand | 2-propanol-d8 | α,β-unsaturated carbonyls | Effective for internal and terminal alkenes study.com |
Stereochemical Studies Involving Deuterated Alcohol Reagents
The incorporation of deuterium can create a new chiral center in a molecule, making deuterated reagents like 2-Methylpropanol-d2 valuable tools for investigating reaction mechanisms and stereochemistry. sigmaaldrich.com The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can be exploited to influence the stereochemical outcome of a reaction. google.com
A significant application is in enzymatic reactions. For instance, alcohol dehydrogenases (ADHs) can facilitate stereoselective deuterium transfer from a deuterated alcohol to a prochiral ketone, yielding an enantiopure deuterated secondary alcohol. chegg.com Studies using d8-2-propanol have demonstrated the feasibility of this biocatalytic approach, which can be extrapolated to other deuterated alcohols like 2-Methylpropanol-d2 to access specific chiral building blocks. chegg.com
Furthermore, the analysis of products from reactions involving deuterated reagents provides insight into the stereochemical pathway of the reaction. Advanced analytical techniques, such as mass spectrometry (MS/MS), can differentiate between diastereomers of vicinally deuterated compounds, allowing for detailed stereochemical analysis. researchgate.net This capability is crucial for confirming the stereospecificity of deuteration reactions.
Table 2: Research Findings in Stereochemical Studies with Deuterated Alcohols
| Study Focus | Deuterated Reagent Example | Key Finding | Analytical Technique |
| Biocatalytic Deuterium Transfer | d8-2-Propanol | Production of enantiopure (>99% e.e.) deuterium-labeled secondary alcohols using a single enzyme. chegg.com | Gas Chromatography (GC) |
| Enantioselective Hydrodeuteration | N/A (General Protocol) | Development of a general method to access enantioisotopomers chiral by virtue of deuterium substitution. sigmaaldrich.com | Chiral Tag Molecular Rotational Resonance (MRR) Spectroscopy |
| Stereochemical Analysis of Alkyl Chains | Vicinally deuterated sec-alkyl phenyl ethers | Mass spectra show significant, predictable differences between threo and erythro stereoisomers. researchgate.net | Mass-Analyzed Ion Kinetic Energy (MIKE) Spectroscopy, Collisionally Activated Decomposition (CAD) |
Building Block for the Synthesis of Novel Deuterated Compounds
2-Methylpropanol-d2 serves as a valuable C4 deuterated building block for the synthesis of more complex molecules. The synthesis of novel deuterated compounds often relies on the use of pre-deuterated precursors, allowing for the precise and stoichiometric incorporation of deuterium into a target structure.
The hydroxyl group of 2-Methylpropanol-d2 can be readily converted into a variety of other functional groups, enhancing its synthetic utility. Standard organic transformations can be applied to create derivatives that are then incorporated into larger molecular frameworks. For example:
Conversion to Halides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding deuterated 2-methyl-1-chloropropane or 2-methyl-1-bromopropane. These alkyl halides are versatile electrophiles in substitution and coupling reactions.
Conversion to Tosylates: Treatment with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a good leaving group (tosylate), facilitating nucleophilic substitution reactions.
Oxidation: Oxidation of the primary alcohol can yield deuterated 2-methylpropanal or 2-methylpropanoic acid, which are precursors for a wide range of other compounds through reactions such as Wittig olefination, aldol (B89426) condensation, or amide coupling.
By employing 2-Methylpropanol-d2 as the starting material, chemists can ensure that the deuterium label is retained at a specific position within the final complex molecule, which is crucial for applications in pharmaceutical research and mechanistic studies.
Development of Green Chemistry Methodologies Utilizing Deuterated Alcohols
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. osti.gov The use of deuterated alcohols like 2-Methylpropanol-d2 aligns with these principles, particularly when employed in catalytic transfer deuteration reactions.
These catalytic methods offer a greener alternative to traditional deuteration techniques that may require stoichiometric amounts of harsh or pyrophoric reagents (e.g., lithium aluminum deuteride). Key advantages include:
Atom Economy: Catalytic transfer deuteration can be highly efficient, maximizing the incorporation of deuterium from the donor to the substrate.
Reduced Waste: Using a catalyst in small quantities significantly reduces the amount of chemical waste generated compared to stoichiometric methods.
Safer Reagents: Deuterated alcohols are generally stable, non-toxic, and easier to handle than reagents like deuterium gas or metal deuterides.
Milder Conditions: Many catalytic deuteration reactions can be performed under mild conditions of temperature and pressure, reducing energy consumption. youtube.com
The ultimate green deuterium source is D₂O. Many modern catalytic systems are designed to use D₂O directly or in situ to generate the deuterated species. colab.wsquora.com In this context, deuterated alcohols can be considered practical and efficient intermediates or co-solvents that facilitate the transfer of deuterium in a controlled and environmentally conscious manner, contributing to the broader goals of sustainable chemistry.
Emerging Research Directions and Future Perspectives
Integration of Multi-Omics Approaches with Deuterium (B1214612) Labeling
The integration of deuterium labeling with multi-omics disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding complex biological systems. beckman.com This combination allows researchers to move beyond single-data-point analysis and observe the intricate interplay of various molecular levels within a cell or organism. The concept, sometimes referred to as "Deuteromics," involves using a deuterium-labeled compound as a tracer and monitoring its incorporation and effects across different molecular pools. metsol.commetsol.com
Table 1: Multi-Omics Approaches and Their Integration with Deuterium Labeling
| Omics Discipline | Molecular Read-out | Role of Deuterium Labeling (e.g., with 2-Methylpropanol-d2) |
|---|---|---|
| Genomics | Genes (DNA) | Investigating isotopic effects on DNA stability and damage repair pathways. |
| Transcriptomics | RNA / cDNA | Quantifying the influence of deuterated metabolites on gene expression levels. |
| Proteomics | Proteins / Peptides | Measuring protein turnover rates and identifying post-translational modifications. |
| Metabolomics | Metabolites | Tracing the metabolic fate of the deuterated backbone and mapping metabolic fluxes. metsol.com |
| Lipidomics | Lipids | Quantifying changes in the lipidome in response to stimuli under deuterated conditions. nih.gov |
Advanced Spectroscopic Techniques for Real-Time Isotopic Monitoring
Recent advancements in spectroscopic techniques are enabling the real-time, non-invasive monitoring of isotopic labels like 2-Methylpropanol-d2 within biological and chemical systems. longdom.orgmdpi.com These methods provide unprecedented insight into molecular dynamics, reaction kinetics, and metabolic processes as they happen. spectroscopyonline.com
Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, offers detailed information about molecular vibrations without the need for labels (beyond the isotopic label itself). longdom.org This makes it a powerful tool for studying metabolic changes in living cells and assessing the chemical composition of tissues in real-time. longdom.org An advanced form, Surface-Enhanced Raman Scattering (SERS), boosts the signal intensity, allowing for the detection of biomolecules at very low concentrations. longdom.org
Fluorescence Spectroscopy is another highly sensitive technique for in-situ monitoring. mdpi.com By using fluorescent probes that interact with the deuterated compound or its metabolites, researchers can visualize cellular processes, protein interactions, and other dynamic events. longdom.org The development of advanced fluorescent biosensors has significantly enhanced the ability to monitor intracellular activities in real time. longdom.org
Mass Spectrometry (MS) , while often used for quantitative analysis, can be adapted for real-time monitoring through techniques like ambient ionization. longdom.org This allows for the direct analysis of biological samples in their natural state, providing spatial and temporal information about the distribution and transformation of 2-Methylpropanol-d2. longdom.org
Table 2: Comparison of Advanced Spectroscopic Techniques for Isotopic Monitoring
| Technique | Principle | Advantages for Real-Time Monitoring |
|---|---|---|
| Raman Spectroscopy | Inelastic scattering of light by molecular vibrations. longdom.org | Non-invasive, label-free (beyond isotope), provides detailed structural information. longdom.org |
| Fluorescence Spectroscopy | Emission of light from a sample after photon absorption. longdom.org | High sensitivity, ability to detect low concentrations, cost-effective equipment. longdom.orgmdpi.com |
| Mass Spectrometry (Ambient Ionization) | In-situ ionization and analysis of molecules from surfaces. longdom.org | High specificity, provides spatial and temporal molecular information. longdom.org |
| Ultrafast Spectroscopy | Uses femtosecond laser pulses to observe rapid molecular dynamics. spectroscopyonline.com | Provides unprecedented insights into chemical reactions and energy transfer processes. spectroscopyonline.com |
Development of Novel Synthetic Routes for Site-Specific Deuteration
The precise placement of deuterium atoms within a molecule is critical for many applications, from mechanistic studies to the development of more stable pharmaceuticals. nih.gov Consequently, a major area of emerging research is the development of novel synthetic methods that allow for site-specific deuteration with a high degree of control and isotopic purity. brightspec.com
Traditional methods often involve harsh conditions or provide limited selectivity. Modern research focuses on catalyst-driven approaches that are both milder and more precise. For example, a copper-catalyzed, degree-controlled deacylative deuteration has been developed that uses readily available ketones as activating groups and D₂O as the deuterium source. nih.gov This redox-neutral reaction demonstrates broad functional group tolerance and allows for mono-, di-, and tri-deuteration at specific sites. nih.gov Such innovative chemistry provides a powerful toolkit for creating specifically labeled molecules like 2-Methylpropanol-d2, where the deuterium could be placed on the methyl groups, the methylene (B1212753) group, or the hydroxyl group to probe different chemical or biological questions. The ability to control the exact location and number of deuterium atoms is essential for accurately interpreting kinetic isotope effects and tracking metabolic pathways. nih.gov
Machine Learning and Artificial Intelligence in Predicting Deuterium Isotope Effects
Expanding Applications in Green Chemistry and Sustainable Processes
The principles of green chemistry aim to design chemical products and processes that are environmentally benign, energy-efficient, and economically viable. fiveable.meyork.ac.uk Deuterated compounds, including 2-Methylpropanol-d2, are finding expanding roles in this field.
2-Methylpropanol (isobutanol) itself is a key biofuel that can be produced from renewable feedstocks through microbial fermentation. nih.gov Using 2-Methylpropanol-d2 as a tracer in these bioprocesses can help researchers optimize fermentation conditions, understand metabolic bottlenecks, and ultimately improve the yield and efficiency of sustainable fuel production.
Furthermore, the 12 principles of green chemistry emphasize waste prevention, the use of safer solvents, and catalysis. fiveable.meepa.gov Deuterated solvents are widely used in research and industry, and developing greener synthetic routes for these solvents is an active area of research. rsc.org By studying the reaction mechanisms and kinetics using tracers like 2-Methylpropanol-d2, chemists can design more efficient catalytic processes that reduce energy consumption and minimize the generation of hazardous byproducts, aligning with the core goals of sustainability. epa.govmt.com
Q & A
How can 2-Methylpropanol-d₂ be synthesized in a laboratory setting?
Level: Basic
Answer:
2-Methylpropanol-d₂ can be synthesized via acid-catalyzed esterification or isotopic exchange. A common method involves adapting the Fischer esterification mechanism (used for protiated alcohols) by substituting deuterated reagents. For example, reacting 2-methylpropanoic acid with deuterated methanol (CD₃OD) in the presence of sulfuric acid (H₂SO₄) under reflux conditions yields the deuterated ester, followed by hydrolysis to produce 2-Methylpropanol-d₂ . Purification typically involves fractional distillation under reduced pressure to isolate the deuterated product from residual solvents and byproducts .
What analytical techniques are most effective for verifying the isotopic purity of 2-Methylpropanol-d₂?
Level: Basic
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming isotopic purity. In ¹H NMR, deuterated compounds like 2-Methylpropanol-d₂ will show negligible proton signals for deuterated positions, while ²H NMR can directly quantify deuterium incorporation. Mass spectrometry (MS) is complementary, with molecular ion peaks shifted by +2 amu (e.g., from m/z 74 for protiated 2-methylpropanol to m/z 76 for -d₂) .
How does deuteration affect the vapor-liquid equilibrium of 2-Methylpropanol-d₂ in binary solutions?
Level: Advanced
Answer:
Deuteration alters intermolecular forces (e.g., hydrogen bonding strength) and vapor pressure. For ideal solutions (e.g., 2-methylpropanol-d₂ with protiated analogs), Raoult’s law applies, but the vapor pressure ratio shifts due to isotopic mass differences. Experimental data for 2-propanol and 2-methylpropanol (protio forms) show vapor pressures of 202.3 kPa and 74.1 kPa at 100°C, respectively . For deuterated variants, vapor pressures are slightly lower due to stronger hydrogen bonding, requiring adjustments in phase diagrams for precise distillation protocols .
What role does 2-Methylpropanol-d₂ play in studying radical reaction mechanisms?
Level: Advanced
Answer:
2-Methylpropanol-d₂ is used as a deuterated solvent in pulse radiolysis experiments to investigate radical kinetics. For example, in studies of α-tocopherolquinone, deuterated solvents slow down hydrogen abstraction reactions due to kinetic isotope effects (KIE), allowing precise measurement of radical lifetimes. At pH 7.3, the decay rate constant of semiquinone radicals in 2-methylpropanol-d₂ decreases by ~30% compared to protiated solvent, highlighting deuterium’s impact on reaction dynamics .
How can researchers optimize reaction conditions for deuterium labeling in 2-Methylpropanol-d₂ synthesis?
Level: Advanced
Answer:
Optimization involves controlling temperature, catalyst concentration, and deuterium source purity. For esterification, using excess deuterated methanol (CD₃OD) and H₂SO₄ at 70–80°C maximizes ester yield. Isotopic exchange reactions may require metal catalysts (e.g., Pt/C) under D₂ gas pressure. Kinetic studies show that reaction rates for deuterium incorporation are temperature-dependent, with Arrhenius parameters (e.g., activation energy ~50 kJ/mol) guiding process scalability .
What safety protocols are critical when handling 2-Methylpropanol-d₂ in laboratory settings?
Level: Basic
Answer:
Key precautions include:
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Static Control: Ground equipment to prevent ignition, as deuterated alcohols remain flammable .
- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles. Contaminated clothing must be replaced immediately .
- Waste Disposal: Neutralize acidic byproducts before disposal, following institutional guidelines for deuterated waste .
How does deuteration influence the hydrogen-bonding network of 2-Methylpropanol-d₂ compared to its protiated form?
Level: Advanced
Answer:
Deuterium forms stronger hydrogen bonds than protium due to lower zero-point energy. In 2-Methylpropanol-d₂, this results in a ~5–10% increase in boiling point and reduced solubility in protiated solvents. FTIR spectroscopy shows O-D stretching frequencies redshifted by ~50 cm⁻¹ compared to O-H, confirming stronger bonding . These properties are critical in solvent selection for isotope-sensitive reactions (e.g., enzymatic studies).
What methodologies are used to study kinetic isotope effects (KIE) in reactions involving 2-Methylpropanol-d₂?
Level: Advanced
Answer:
KIE is quantified using competitive or parallel reactions with protiated/deuterated substrates. For example, in SN2 reactions, the rate ratio (k_H/k_D) often ranges from 1.5–3.0. Techniques include:
- Isotopic Dilution MS: Track deuterium loss over time.
- Stopped-Flow Spectroscopy: Measure rapid kinetics in deuterated solvents .
- Computational Modeling: Density Functional Theory (DFT) simulations predict KIE by comparing transition-state energies for H vs. D transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
